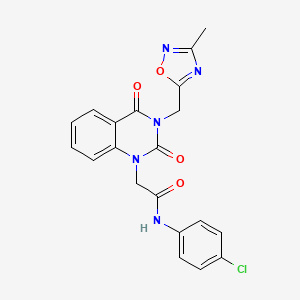

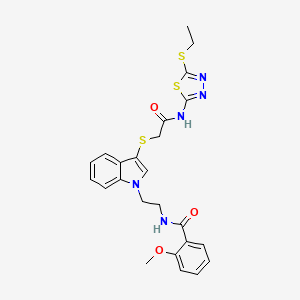

Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate (PERT) is an organic molecule that belongs to the class of heterocyclic compounds. It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate involves the reaction of ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone in absolute ethanol. A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is C22H17N3O3S, and its molecular weight is 403.46.Physical And Chemical Properties Analysis

The melting point of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) .Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

- Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate derivatives have been explored for their antimicrobial properties . Synthesis and characterization of new quinazolines, which share structural similarities with the compound of interest, demonstrate potential antimicrobial agents. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their role in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

- Antitumor activity has also been a significant area of application. Thiazolo[5,4-b]quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antitumor activities. These studies have identified compounds with high activity against several cancer cell lines, suggesting the potential of such compounds in cancer therapy (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).

Synthesis Techniques and Organic Chemistry Applications

- Research on synthesis techniques has led to the development of efficient methods for preparing quinoline derivatives , including Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate. These methods enable the construction of complex molecules with potential applications in drug development and organic chemistry (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018).

- The role of reaction conditions in the synthesis of thiazole compounds has been thoroughly investigated. Studies demonstrate the impact of different reagents, catalysts, and solvents on the efficiency and outcomes of synthesis processes, contributing to the broader understanding of chemical reactions involved in creating thiazole-based compounds (Berber, 2022).

Pharmaceutical Research Implications

- Inhibition of heme polymerization has been identified as a mechanism by which some quinoline-derived thiazolidines exhibit antimalarial activity. This research provides insights into the therapeutic potential of quinoline derivatives in treating malaria and possibly other parasitic infections (Solomon, Haq, Srivastava, Puri, & Katti, 2013).

Propiedades

IUPAC Name |

ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c1-2-28-21(27)19-13-29-22(24-19)25-20(26)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-13H,2H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOOJVGBHGQIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)